molecular formula C23H22N2O4 B10862755 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10862755
M. Wt: 390.4 g/mol
InChI Key: KQVKVRLVKBUPMH-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a pyrrolone ring, and various substituents. This compound is of interest due to its potential biological activities and its structural resemblance to various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H22N2O4/c1-14(26)20-21(15-6-4-3-5-7-15)25(23(28)22(20)27)11-10-16-13-24-19-9-8-17(29-2)12-18(16)19/h3-9,12-13,21,24,27H,10-11H2,1-2H3

InChI Key

KQVKVRLVKBUPMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CNC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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